molecular formula C11H11BrN2S B14777799 5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine

5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine

Cat. No.: B14777799
M. Wt: 283.19 g/mol
InChI Key: OBZBNXZOHIHOJD-UHFFFAOYSA-N
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Description

5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine is an organic compound with the molecular formula C11H11BrN2S and a molecular weight of 283.19 g/mol . It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a bromo-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine typically involves the reaction of 2-bromo-5-methylthiazole with 4-bromo-2,5-dimethylphenylamine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromo-2,5-dimethylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its bromo-dimethylphenyl group enhances its reactivity and potential for diverse chemical modifications .

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

5-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11BrN2S/c1-6-4-9(12)7(2)3-8(6)10-5-14-11(13)15-10/h3-5H,1-2H3,(H2,13,14)

InChI Key

OBZBNXZOHIHOJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C2=CN=C(S2)N

Origin of Product

United States

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